3-[(4-Iodophenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(4-Iodophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H10INO4S and a molecular weight of 403.2 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a sulfamoyl benzoic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodophenyl)sulfamoyl]benzoic acid typically involves the following steps:
Sulfamoylation: The sulfamoyl group is introduced by reacting the iodinated phenyl compound with sulfamoyl chloride in the presence of a base such as pyridine.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through various methods, including the oxidation of a benzyl alcohol derivative or the hydrolysis of a benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Iodophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group is coupled with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-[(4-Iodophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-[(4-Iodophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The iodophenyl group enhances the compound’s binding affinity through halogen bonding interactions, while the sulfamoyl group contributes to hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Lacks the sulfamoyl group, resulting in different chemical properties and reactivity.
3-Sulfamoylbenzoic acid: Lacks the iodophenyl group, affecting its binding affinity and biological activity.
4-Iodophenylsulfonamide: Similar structure but lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness
3-[(4-Iodophenyl)sulfamoyl]benzoic acid is unique due to the presence of both the iodophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and strong binding interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-[(4-iodophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEWWICNTWMZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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